molecular formula C8H3Cl2F2N B6311128 3-(Difluorochloromethyl)-6-chlorobenzonitrile CAS No. 2088945-38-2

3-(Difluorochloromethyl)-6-chlorobenzonitrile

Cat. No.: B6311128
CAS No.: 2088945-38-2
M. Wt: 222.02 g/mol
InChI Key: ZKQLXWMAOXMUAA-UHFFFAOYSA-N
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Description

3-(Difluorochloromethyl)-6-chlorobenzonitrile is an organic compound that features a benzonitrile core substituted with difluorochloromethyl and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluorochloromethyl)-6-chlorobenzonitrile typically involves the introduction of difluorochloromethyl and chloromethyl groups onto a benzonitrile core. One common method involves the reaction of 3-chlorobenzonitrile with difluorochloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Difluorochloromethyl)-6-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the halogens.

Scientific Research Applications

3-(Difluorochloromethyl)-6-chlorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Difluorochloromethyl)-6-chlorobenzonitrile involves its interaction with molecular targets, leading to various effects. The difluorochloromethyl and chloromethyl groups can participate in chemical reactions that modify the activity of enzymes or other proteins. The compound may also interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-6-chlorobenzonitrile
  • 3-(Chloromethyl)-6-difluorobenzonitrile
  • 3-(Difluorochloromethyl)-4-chlorobenzonitrile

Uniqueness

3-(Difluorochloromethyl)-6-chlorobenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-5-[chloro(difluoro)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLXWMAOXMUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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